molecular formula C14H9F3O2 B6317352 2-Formyl-6-(3-trifluoromethylphenyl)phenol CAS No. 343603-86-1

2-Formyl-6-(3-trifluoromethylphenyl)phenol

Cat. No.: B6317352
CAS No.: 343603-86-1
M. Wt: 266.21 g/mol
InChI Key: WHLVUYXBCNKSPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(3-trifluoromethylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products

    Oxidation: The major product is 2-carboxy-6-(3-trifluoromethylphenyl)phenol.

    Reduction: The major product is 2-(hydroxymethyl)-6-(3-trifluoromethylphenyl)phenol.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

2-Formyl-6-(3-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenol group can undergo hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Formyl-6-(3-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:

    2-Formylphenol: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and reactivity.

    6-(3-Trifluoromethylphenyl)phenol: Lacks the formyl group, affecting its reactivity and applications.

The presence of both the formyl and trifluoromethylphenyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

2-hydroxy-3-[3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLVUYXBCNKSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450577
Record name AGN-PC-0NDU8T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-86-1
Record name AGN-PC-0NDU8T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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